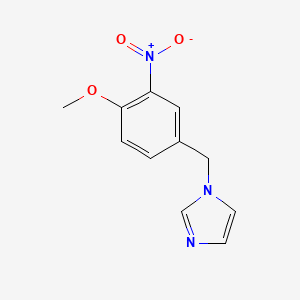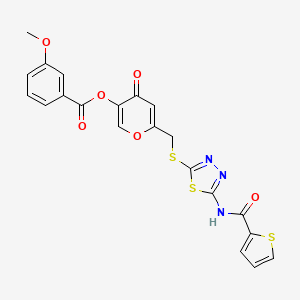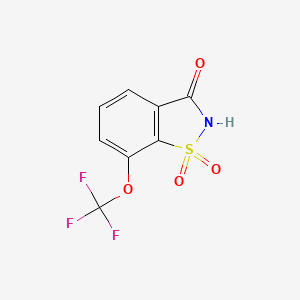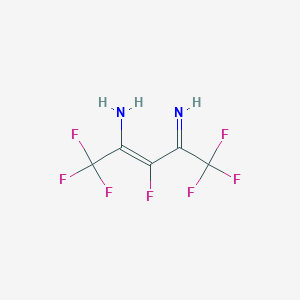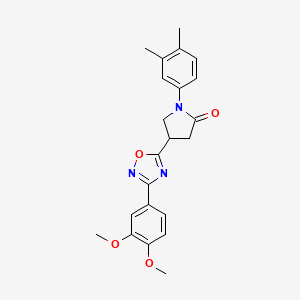
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate, commonly known as PAC-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PAC-1 has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
Mécanisme D'action
PAC-1 has been shown to selectively induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the execution phase of apoptosis, and its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, PAC-1 has also been shown to have other biochemical and physiological effects. Studies have shown that PAC-1 can inhibit the growth of bacteria and fungi, and can also modulate the immune system by enhancing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of PAC-1 is its selectivity for cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, one limitation of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are numerous future directions for research on PAC-1. One area of research is the development of novel PAC-1 analogues with improved solubility and bioavailability. Another area of research is the investigation of the use of PAC-1 in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to elucidate the exact mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to PAC-1 treatment.
Conclusion:
In conclusion, PAC-1 is a small molecule with promising potential for the development of novel anticancer drugs. Its selectivity for cancer cells and ability to induce apoptosis make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to treatment.
Méthodes De Synthèse
The synthesis of PAC-1 involves the reaction of 3-(2-phenylvinylsulfonamido)cyclohexylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction yields PAC-1 as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that PAC-1 selectively induces apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the high levels of activated caspase-3 in cancer cells, which is required for PAC-1 to induce apoptosis.
Propriétés
IUPAC Name |
[3-[[(E)-2-phenylethenyl]sulfonylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(22-18-10-5-2-6-11-18)27-20-13-7-12-19(16-20)23-28(25,26)15-14-17-8-3-1-4-9-17/h1-6,8-11,14-15,19-20,23H,7,12-13,16H2,(H,22,24)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOHKJXYHHILD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

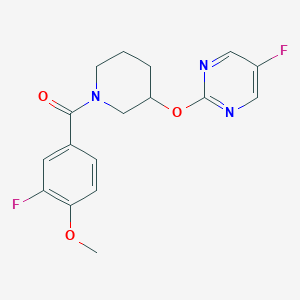
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)

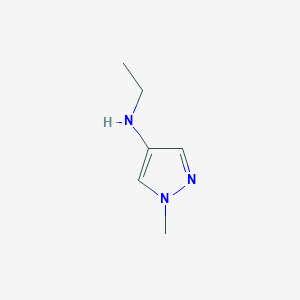
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)
